铬酸铋

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

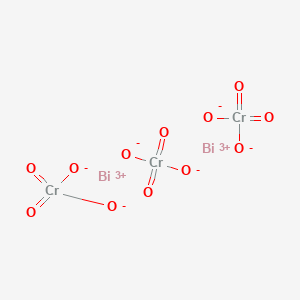

Bismuth Chromate is an orange reddish amorphous powder . It was used as a pigment in the early 19th century but was expensive and offered no clear advantages over other available pigments at the time . It has been mentioned as a new bismuth-based semiconductor with excellent photocatalytic activity .

Synthesis Analysis

Bismuth Chromate (Cr2Bi3O11) was synthesized by a direct mixing method . This method resulted in a material with higher photocatalytic activity in both organic pollutant detoxification and oxygen evolution .Molecular Structure Analysis

Bismuth Chromate (Cr2Bi3O11) has a band gap of 2.20 eV and can be activated by photons with a wavelength below 561 nm . This suggests that it has a unique molecular structure that allows it to be used in photocatalysis .Chemical Reactions Analysis

While specific chemical reactions involving Bismuth Chromate are not mentioned in the retrieved papers, it’s noted that Bismuth Chromate exhibits higher photocatalytic activity in both organic pollutant detoxification and oxygen evolution .Physical And Chemical Properties Analysis

Bismuth Chromate is soluble in acids and alkalis, but insoluble in water and ethanol . It’s also noted for its photocatalytic activity, which is likely related to its physical and chemical properties .科学研究应用

光子材料

铬酸铋在光子材料领域有显着的应用。铋具有多种氧化态和形成簇合物的倾向,在光子应用中起着至关重要的作用。它在电信、生物医学、白光照明和激光器方面取得了显着的进展。铋激活的光子材料由于其独特的性质和在宽带近红外 (NIR) 光放大器、光纤激光器、生物成像和白光发光二极管中的应用而特别重要。然而,该领域仍有关键的科学问题尚未得到解答,这表明需要进一步研究 (孙、周和邱,2014 年)。

光催化

铬酸铋由于其较高的太阳光和可见光响应性,已证明有望成为光催化中的半导体。这使其成为在太阳光下光催化应用的极佳候选者。铬酸铋具有窄带隙和更宽的响应波长范围,已显示出提高光催化效率的潜力。然而,需要解决光生载流子高复合的挑战,以更好地应用于光催化 (李、张、王和孟,2020 年)。

抗生素降解

研究探索了铬酸铋在增强光催化剂(如石墨氮化碳)抗生素降解性能方面的应用。这项研究涉及产生表面氧空位以促进有效的电子转移,证明了铬酸铋在水处理等环境应用中的潜力 (Hasanvandian 等人,2021 年)。

癌症化疗和放射治疗

尽管略微超出了排除药物使用和剂量的指定参数,但值得注意的是,包括铬酸铋在内的铋化合物已在癌症化疗和放射治疗中探索了潜在应用。这包括使用铋基纳米颗粒和纳米点进行放射增敏,以及对用于靶向放射免疫治疗的铋放射性核素的研究 (Kowalik、Masternak 和 Barszcz,2019 年)。

广泛的光催化活性

通过直接混合法合成的另一种铬酸铋材料 Cr2Bi3O11,在有机污染物解毒和析氧方面显示出更高的光催化活性。它在特定波长范围内被光子激活的能力突出了其在环境修复中的潜力 (高、黄、张和孟,2022 年)。

安全和危害

属性

IUPAC Name |

dibismuth;dioxido(dioxo)chromium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Bi.3Cr.12O/q2*+3;;;;;;;;;;6*-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMGMTYGCBZFST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[Bi+3].[Bi+3] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Bi2Cr3O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

765.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{3-[(Tert-butoxycarbonyl)amino]propyl}-5-tert-butyl-2-methyl-1H-pyrrole-3-carboxylic acid](/img/structure/B3031396.png)

![5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol](/img/structure/B3031400.png)

![4-[4-(Benzyloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3031401.png)